molecular formula C12H12BrN3O2S B1527437 6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide CAS No. 1461604-45-4

6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide

Katalognummer: B1527437
CAS-Nummer: 1461604-45-4
Molekulargewicht: 342.21 g/mol
InChI-Schlüssel: AFNGEUXNXSHWGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound. This nomenclature reflects the precise structural arrangement where the pyridine ring bears an amino group at the 6-position and a sulfonamide substituent at the 3-position, with the sulfonamide nitrogen connected to a methylene bridge linking to a 3-bromophenyl group. The systematic naming convention ensures unambiguous identification of the compound's structural features and substitution patterns.

The compound's structural representation through various chemical descriptors provides comprehensive identification capabilities. The Simplified Molecular Input Line Entry System representation is documented as C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CN=C(C=C2)N. This notation efficiently captures the connectivity between all atoms in the molecule, including the critical sulfonamide linkage between the pyridine and bromophenyl components. The International Chemical Identifier string is recorded as InChI=1S/C12H12BrN3O2S/c13-10-3-1-2-9(6-10)7-16-19(17,18)11-4-5-12(14)15-8-11/h1-6,8,16H,7H2,(H2,14,15), providing a standardized method for representing the compound's structure that facilitates database searching and chemical information exchange.

The compound exhibits specific stereochemical characteristics defined by its planar aromatic systems and the tetrahedral geometry around the sulfur atom in the sulfonamide group. The structural analysis reveals that the molecule contains multiple functional groups including the primary amine on the pyridine ring, the sulfonamide linkage, and the aromatic bromine substituent, each contributing to the overall chemical behavior and potential reactivity patterns of the compound.

Eigenschaften

IUPAC Name

6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c13-10-3-1-2-9(6-10)7-16-19(17,18)11-4-5-12(14)15-8-11/h1-6,8,16H,7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNGEUXNXSHWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 6-amino-pyridine-3-sulfonamide

  • Starting from 4-hydroxy-3-pyridine sulfonic acid or related pyridine sulfonyl chloride derivatives, sulfonamide formation is achieved by reaction with ammonia or ammonium hydroxide in suitable organic solvents such as t-butyl methyl ether (MTBE), acetonitrile, or alcohols like ethanol or isopropanol.
  • Ammonia is typically added as a 25% aqueous ammonium hydroxide solution, with about 2 mole equivalents, under controlled temperature conditions (room temperature to slightly elevated) for 1 to 1.5 hours to complete the conversion to the sulfonamide.
  • This method yields high purity (3-sulfonamide-4-chloro)pyridine intermediates with minimal by-products, suitable for scale-up synthesis.

Amination at the 6-position

  • The amino group at the 6-position of the pyridine ring can be introduced by reduction of the corresponding nitro-substituted pyridine, e.g., 6-bromo-4-methyl-3-nitropyridine reduced to 6-bromo-4-methyl-pyridin-3-ylamine.
  • Reduction methods include catalytic hydrogenation using Raney nickel in tetrahydrofuran (THF) at room temperature or iron powder with ammonium chloride in aqueous ethanol at 50-80°C for several hours.
  • These methods provide high yields (up to 97%) of the desired amino-substituted pyridine intermediate without requiring further purification.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Sulfonamide formation Ammonium hydroxide (25% aq.), 2 eq ammonia t-Butyl methyl ether (MTBE) or ethanol Room temperature 1–1.5 h High High purity, minimal by-products
Amination of nitro-pyridine Raney Ni, H2 (balloon) or Fe powder + NH4Cl THF or EtOH/H2O RT (Raney Ni) or 50–80°C (Fe/NH4Cl) Overnight (Raney Ni) or 3 h (Fe/NH4Cl) 93–97 Efficient reduction, no purification needed
N-alkylation with 3-bromobenzyl chloride 3-bromobenzyl chloride, base (e.g., triethylamine) Dichloromethane (DCM) 40°C 16 h Moderate to high Purification by silica gel chromatography

Research Findings and Analytical Characterization

  • The sulfonamide formation step is characterized by monitoring pH stabilization and reaction completion by thin-layer chromatography (TLC).
  • The amination step is confirmed by ^1H NMR and mass spectrometry, showing characteristic signals for the amino group and bromine-containing aromatic moieties.
  • The final N-alkylated product is analyzed by ^1H and ^13C NMR, elemental analysis, and mass spectrometry to confirm the structure and purity.
  • The use of high-purity intermediates reduces the need for extensive purification and improves overall synthetic efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents are tin chloride and iron powder.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide for cyanation.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Cyanated or other substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C₁₂H₁₂BrN₃O₂S and a molecular weight of 342.21 g/mol. Its structure features a pyridine ring substituted with an amino group and a sulfonamide moiety, which are crucial for its reactivity and biological activity. The amino group allows for nucleophilic substitutions, while the sulfonamide group can participate in electrophilic reactions, enhancing its potential as a pharmaceutical agent.

Antimicrobial Applications

6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide has shown significant antibacterial properties, making it a candidate for developing new antibiotics. Similar sulfonamide compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could be utilized in formulating new antimicrobial agents.

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameActivityTarget Bacteria
Compound AEffectiveE. coli
Compound BModerateS. aureus
This compoundHighVarious strains

Anticancer Research

Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. The sulfonamide group is essential for cytotoxic activity, as seen in studies where modifications to this group significantly affected the anticancer efficacy of related compounds .

Case Study: Cytotoxicity Against Cancer Cell Lines

In one study, the compound was tested against several cancer cell lines, including MDA-MB-468 (breast cancer) and HepG2 (liver cancer). Results indicated that the compound induced apoptosis, increasing levels of cleaved caspases 3 and 9, which are markers of programmed cell death .

Table 2: Comparison of Sulfonamide Compounds

Compound NameStructure FeaturesUnique Aspects
6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamideSimilar sulfonamide structureDifferent bromine position affects reactivity
6-bromo-N-methylpyridine-3-sulfonamideLacks amino substitutionPotentially different biological activity
6-amino-N-(phenyl)methylpyridine-3-sulfonamideNo halogen substitutionMay show varied antimicrobial properties

This comparison highlights how variations in substitution patterns can significantly influence biological activity and reactivity.

Wirkmechanismus

The mechanism by which 6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can bind to enzymes, potentially inhibiting their activity. The exact mechanism may vary depending on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 3-Bromo vs. 2-Bromo Substitution

The positional isomer 6-amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide (CAS: 1457235-31-2) differs only in the bromine substituent’s location on the benzyl group (2- vs. 3-position). Key differences include:

  • Molecular Weight : 342.21 g/mol (both isomers).
  • Steric and Electronic Effects : The 3-bromo isomer may exhibit better steric compatibility with flat binding pockets due to reduced ortho-substitution hindrance compared to the 2-bromo analog. This could enhance interactions with planar aromatic residues in enzyme active sites .

Substituent Variations: Amino vs. Chloro Groups

Key comparisons:

  • Reactivity: Chloro substituents may facilitate nucleophilic aromatic substitution, whereas amino groups participate in hydrogen bonding, critical for target engagement .

Complex Derivatives: Extended Aromatic Systems

6-amino-N-(4’-((trans)-2-((4-aminocyclohexyl)amino)cyclopropyl)-[1,1’-biphenyl]-3-yl)pyridine-3-sulfonamide (MW: 487.27 g/mol) incorporates a biphenyl-cyclopropane moiety. This structural complexity:

  • Increases Lipophilicity : Enhances membrane permeability but may reduce aqueous solubility.
  • Target Specificity : The extended aromatic system likely improves binding to hydrophobic pockets in kinases or GPCRs, a design strategy seen in kinase inhibitors .

Sulfonamide Nitrogen Substitutions

Effects include:

  • Acidity Modulation : N-methylation reduces sulfonamide acidity (pKa shift), altering ionization state and bioavailability.
  • Fluorine Effects : The 3-fluoro substituent enhances metabolic stability and may influence π-π stacking interactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₂H₁₂BrN₃O₂S 342.21 3-Bromo, amino group
2-Bromo Isomer C₁₂H₁₂BrN₃O₂S 342.21 2-Bromo, steric hindrance
6-Chloro-4-methylphenyl Derivative C₁₃H₁₃ClN₂O₂S 296.77 Chloro substituent, lipophilic
Biphenyl-Cyclopropane Derivative C₂₄H₂₈N₄O₂S 487.27 Extended aromatic system

Biologische Aktivität

6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide is a sulfonamide compound with notable potential in various biological applications, particularly in antimicrobial and anticancer research. Its unique structure, featuring a pyridine ring with an amino group and a sulfonamide moiety, allows for diverse interactions within biological systems.

  • Molecular Formula : C₁₂H₁₂BrN₃O₂S
  • Molecular Weight : 342.21 g/mol

The compound's reactivity is attributed to its functional groups, which can participate in nucleophilic and electrophilic reactions. This versatility makes it an attractive candidate for research in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar sulfonamide compounds have demonstrated effectiveness against various bacterial strains, suggesting its potential as a new antibiotic agent. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values for this compound are yet to be reported.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureusTBDActive
Escherichia coliTBDActive
Enterococcus faecalisTBDActive

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that derivatives of sulfonamides can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound exhibited significant cytotoxic effects against A-2780 (ovarian), HT-29 (colon), MCF-7 (breast), and HepG2 (liver) cancer cells.

A notable study indicated that similar sulfonamide derivatives caused cell cycle arrest and apoptosis in treated cancer cells, highlighting the potential of this compound in cancer therapeutics.

Cell Line IC50 (µM) Apoptosis Induction
A-2780TBDYes
HT-29TBDYes
MCF-7TBDYes
HepG2TBDYes

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Induction of Apoptosis : Similar compounds have been shown to activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest at various phases, particularly G1/S and G2/M transitions.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that compounds with similar structural features displayed inhibition zones against Staphylococcus aureus and Escherichia coli, indicating the potential for clinical applications in treating infections caused by these pathogens.
  • Cytotoxicity Assessment : In a comparative analysis involving multiple cancer cell lines, derivatives were tested for cytotoxicity using flow cytometry to assess apoptosis levels. Results showed enhanced apoptosis rates in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide?

  • Methodology : Synthesis typically involves sulfonylation of the pyridine-3-amine scaffold with a brominated benzyl chloride derivative. Key parameters include:

  • Temperature : 0–5°C for initial coupling, followed by reflux (80–100°C) to complete the reaction .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilic substitution efficiency .
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to activate intermediates .
    • Optimization : Use Design of Experiments (DoE) to assess factors like molar ratios, solvent purity, and reaction time .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic protons (6.8–8.5 ppm) and sulfonamide linkages (δ 110–130 ppm for sulfonyl groups) .
  • HPLC-MS : Purity assessment (>95%) and molecular ion peak identification (expected m/z ~380–385 for [M+H]+^+) .
    • Crystallography : Single-crystal X-ray diffraction to resolve spatial arrangement of the bromophenyl and pyridine moieties .

Q. How does the solubility and stability of this compound vary under different pH and temperature conditions?

  • Solubility : Test in aqueous buffers (pH 2–12) and organic solvents (DMSO, ethanol). Sulfonamides generally exhibit poor water solubility but improved solubility in DMSO (>50 mg/mL) .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., hydrolysis of sulfonamide bond at pH <3) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial Testing : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorometric assays targeting carbonic anhydrase or cyclooxygenase-2 (COX-2), given sulfonamide’s known affinity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonamide group in nucleophilic/electrophilic reactions?

  • Pathways :

  • Nucleophilic Attack : Sulfonamide’s nitrogen acts as a nucleophile in alkylation reactions, influenced by solvent polarity and Brønsted acidity .
  • Electrophilic Aromatic Substitution : Bromophenyl group directs electrophiles (e.g., nitration) to meta/para positions .
    • Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for sulfonamide participation in SN2 reactions .

Q. How can computational modeling predict interaction profiles with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding with COX-2 (PDB: 5KIR). Focus on hydrogen bonding with sulfonamide’s -SO2_2NH2_2 group .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Resolution :

  • Standardize protocols (e.g., uniform ATP at 1 mM).
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies enhance structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the bromophenyl (e.g., replace Br with Cl or CF3_3) or pyridine ring (e.g., introduce methyl groups) .
  • Data Analysis : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronic effects (Hammett σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.